N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry, due to their biological activities
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as pyridine in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to control the rate of reaction and improve yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with cellular pathways, leading to changes in cell signaling and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound has similar structural features but different functional groups, leading to variations in its biological activity and applications.
N-[4-(1,3-benzothiazol-2-yl)phenyl]-octanamide: Another derivative with distinct properties and uses in luminescent materials.
Benzothiazole-based anti-tubercular compounds: These compounds have been developed for their potent activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15BrN2O2S |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-18-11-8-14(21-24-16-4-2-3-5-19(16)27-21)12-17(18)23-20(25)13-6-9-15(22)10-7-13/h2-12H,1H3,(H,23,25) |
InChI Key |
YJRSQFJJYWVLQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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